molecular formula C22H28N2O2 B4592443 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE

Cat. No.: B4592443
M. Wt: 352.5 g/mol
InChI Key: HUJAISPOJJEREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dimethylphenyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine is 352.215078140 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential in Cachexia Treatment

A potent and selective antagonist of the melanocortin-4 receptor, identified as a 1,4-substituted piperazine derivative, has shown promise for the treatment of cachexia. This compound exhibited good metabolic profiles and promoted food intake in tumor-bearing mice, indicating its potential therapeutic application in cachexia associated with cancer and other chronic illnesses (Chen et al., 2007).

Antiarrhythmic Activity in Atrial Fibrillation

Ranolazine, a compound structurally similar to 1-(2,3-dimethylphenyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine, exhibits antiarrhythmic activity and has potential for treating atrial fibrillation. This reflects the broader applicability of piperazine derivatives in addressing cardiac rhythm disorders, suggesting avenues for further research into similar compounds (Hancox & Doggrell, 2010).

Alpha-Adrenoceptor Antagonistic Properties

A study on 1,4-substituted piperazine derivatives revealed their affinity and antagonistic properties towards alpha-adrenoceptors. These compounds have shown promising results in low nanomolar range affinity and selectivity towards alpha 1 over alpha 2 receptors, indicating their potential use in cardiovascular and neurological disorders (Marona et al., 2011).

Novel Antifungal Compounds

Research on 1,2,4-triazole class compounds, with structural similarities to piperazine derivatives, has demonstrated significant antifungal potential. These studies highlight the importance of piperazine-based structures in developing new antifungal agents, showcasing their broad-spectrum application in pharmacological research (Volkova et al., 2020).

Antimicrobial and Cytotoxic Activities

Further extending the pharmacological applications of piperazine derivatives, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent bacterial biofilm and MurB enzyme inhibitory activities. These findings suggest the potential of such compounds in the development of new antibacterial agents with specific mechanisms of action (Mekky & Sanad, 2020).

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-16-9-7-10-20(18(16)3)23-12-14-24(15-13-23)22(25)19(4)26-21-11-6-5-8-17(21)2/h5-11,19H,12-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJAISPOJJEREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.